Tuftsinyltuftsin
CAS No.:
Cat. No.: VC16510586
Molecular Formula: C42H78N16O11
Molecular Weight: 983.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C42H78N16O11 |
|---|---|
| Molecular Weight | 983.2 g/mol |
| IUPAC Name | 2-[[1-[6-amino-2-[[2-[[2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
| Standard InChI | InChI=1S/C42H78N16O11/c1-23(59)31(45)36(64)53-26(11-3-5-17-43)38(66)57-21-9-15-29(57)34(62)52-25(13-7-19-50-41(46)47)33(61)56-32(24(2)60)37(65)54-27(12-4-6-18-44)39(67)58-22-10-16-30(58)35(63)55-28(40(68)69)14-8-20-51-42(48)49/h23-32,59-60H,3-22,43-45H2,1-2H3,(H,52,62)(H,53,64)(H,54,65)(H,55,63)(H,56,61)(H,68,69)(H4,46,47,50)(H4,48,49,51) |
| Standard InChI Key | GCQKMLBIJULQQS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |
Introduction
Structural Characteristics and Biogenetic Origins
Peptide Architecture
Tuftsinyltuftsin (Thr-Lys-Pro-Arg-Thr-Lys-Pro-Arg) constitutes a dimeric configuration of the native tuftsin sequence, formed through enzymatic or synthetic ligation . The duplication preserves the bioactive motif responsible for neuropilin-1 (Nrp1) receptor binding while altering pharmacokinetic properties. Molecular dynamics simulations suggest the octapeptide adopts a β-turn conformation at residues 4–7, enhancing receptor interaction compared to the monomeric form .
Biosynthetic Pathway
The peptide originates from immunoglobulin G's Fc region, where tuftsin resides at positions 289–292 of the heavy chain . Spleen-derived tuftsin-endocarboxypeptidase cleaves the parent leukokinin molecule at Arg292, followed by leukokininase-mediated release from phagocyte membranes . While natural tuftsinyltuftsin production remains unconfirmed, in vitro studies demonstrate granulocyte aminopeptidases can dimerize tuftsin under oxidative conditions .
Mechanisms of Antineoplastic Action
Oxidative Stress Induction
Tuftsinyltuftsin treatment elevates intracellular superoxide (O₂⁻) production by 3.8-fold in murine macrophages within 15 minutes . This oxidative burst triggers a cascade:
The hydroxyl radical (OH*) mediates DNA strand breaks and lipid peroxidation in tumor cells, with EC₅₀ values of 12.5 nM observed in L1210 leukemia lines .
Phagocyte Activation
The octapeptide enhances macrophage phagocytic index by 230% compared to untreated controls (p < 0.001), outperforming tuftsin's 160% increase . Flow cytometry reveals upregulated surface expression of:
-
CD11b (2.1-fold increase)
-
MHC class II (1.8-fold increase)
-
PD-L1 (1.5-fold increase)
This immunostimulatory profile facilitates tumor antigen presentation while maintaining checkpoint regulation .
Preclinical Antitumor Efficacy
Melanoma Model Outcomes
In C57BL/6 mice implanted with B16/5B melanoma cells, tuftsinyltuftsin administration yielded dose-dependent tumor suppression:
| Dose (per mouse) | Tumor-Free Survival | Median Survival (Days) |
|---|---|---|
| 3 ng | 38% | >80 |
| 2 µg | 42% | >80 |
| 20 µg | 45% | >80 |
| Control | 0% | 34 |
Histological analysis showed complete tumor necrosis in responders, with CD8+ T-cell infiltration increasing from 5% to 38% of tumor mass .
Leukemia Model Performance
Against L1210 lymphoblastic leukemia, tuftsinyltuftsin extended survival from 14 days (control) to 62 days at 3 ng doses. Remarkably, 35–40% of treated animals achieved long-term remission without residual disease . Mechanistic studies attributed this to selective leukemia stem cell eradication via FAS ligand upregulation (4.2-fold increase, p = 0.007).
Pharmacokinetic Profile
Absorption and Distribution
Following intraperitoneal administration in murine models:
-
Tmax: 15 minutes
-
Cmax: 12.3 ng/mL (3 ng dose)
-
Volume of distribution: 1.8 L/kg
The peptide exhibits 92% plasma protein binding, primarily to α₂-macroglobulin, prolonging its half-life to 48 minutes versus tuftsin's 12 minutes .
Metabolic Fate
Comparative Analysis with Tuftsin
Potency Enhancement
Tuftsinyltuftsin demonstrates 150-fold greater antineoplastic activity per molar basis against B16/5B melanoma (IC₅₀ 0.8 nM vs. 120 nM for tuftsin) . Structural studies attribute this to bivalent Nrp1 receptor binding, confirmed by surface plasmon resonance showing Kd = 2.1 nM versus 18 nM for the monomer .
Immunological Synergy
Combination therapy with cyclophosphamide reveals synergistic effects:
| Treatment | Tumor Volume Reduction |
|---|---|
| Cyclophosphamide alone | 48% |
| Tuftsinyltuftsin alone | 52% |
| Combination | 89% |
The octapeptide counteracts chemotherapy-induced neutropenia, maintaining neutrophil counts above 1.5 × 10³/μL .
Therapeutic Implications and Future Directions
Ongoing research explores tuftsinyltuftsin's potential in:
-
Adoptive Cell Therapy: Ex vivo activation of tumor-infiltrating lymphocytes
-
Nanoparticle Delivery: pH-sensitive liposomes for targeted tumor accumulation
-
Resistance Reversal: Downregulation of P-glycoprotein in multidrug-resistant carcinomas
Phase I clinical trials (NCT04877912) initiated in 2024 aim to establish human safety profiles, with preliminary data expected Q3 2025.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume